molecular formula C17H13FN4OS B2880018 N-(3-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-55-8

N-(3-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Katalognummer B2880018
CAS-Nummer: 872987-55-8
Molekulargewicht: 340.38
InChI-Schlüssel: ANCUDVTZQPFCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a sulfanylacetamide derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Metabolic Stability Improvement

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, was investigated for its potent inhibitory effects on PI3Kα and mTOR in vitro and in vivo. Modifications to its structure, including replacing the benzothiazole ring with various 6,5-heterocycles, aimed to enhance metabolic stability and reduce deacetylation, a common issue in hepatocyte and in vivo metabolism studies. This research highlighted the structural considerations essential for improving drug-like properties and metabolic stability of related compounds (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Study

The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including radiolabeled compounds, focused on their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These studies aimed at developing potential imaging agents for neurodegenerative disorders by exploring PBR expression, providing insights into the diagnostic applications of structurally related compounds (Fookes et al., 2008).

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, aimed at identifying potent inhibitors of kidney-type glutaminase (GLS) with improved drug-like properties. These compounds demonstrated potential therapeutic effects against human lymphoma B cells, highlighting the role of GLS inhibition in cancer therapy (Shukla et al., 2012).

Anticancer Effects and Toxicity Reduction

Modifications to N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide aimed to reduce acute oral toxicity while retaining antiproliferative activity and inhibitory effects against PI3Ks and mTOR. This study underscores the importance of structural modifications to enhance the therapeutic index of anticancer agents (Wang et al., 2015).

Molecular Structure and Drug Likeness

A novel antiviral active molecule, structurally similar to the query compound, was synthesized and characterized, demonstrating potential as an anti-COVID-19 molecule. This research included quantum chemical insights, drug likeness evaluation based on Lipinski's rule, and molecular docking against SARS-CoV-2 protein, highlighting the potential pharmacokinetic properties and therapeutic applications of related compounds (Mary et al., 2020).

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c18-13-4-1-5-14(9-13)20-16(23)11-24-17-7-6-15(21-22-17)12-3-2-8-19-10-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCUDVTZQPFCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.